molecular formula C14H16N2O4S2 B2886451 Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 899724-94-8

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2886451
CAS No.: 899724-94-8
M. Wt: 340.41
InChI Key: KNCGVCXMHCYECE-UHFFFAOYSA-N
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Description

“Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Scientific Research Applications

Antimicrobial Activity

A study synthesized a series of compounds, including derivatives similar to Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate, and evaluated them for their antimicrobial activities. These compounds displayed significant antibacterial and antifungal activities, with some showing higher potency than reference drugs. This suggests the compound's potential in developing new antimicrobial agents (Ghorab et al., 2017).

Photochemical Degradation of Crude Oil Components

Another study investigated the photochemical degradation of crude oil components, including benzothiophene derivatives, to understand the fate of oil spill components in marine environments. The research provided insights into the degradation pathways, leading to the formation of sulfobenzoic acid as an ultimate degradation product, which is essential for environmental remediation efforts (Andersson & Bobinger, 1996).

Synthesis of o-Dimethylene Thiophene

A study described a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from related sulfonamide compounds, serving as precursors for o-dimethylene thiophene. This synthesis pathway is significant for the production of specialized organic compounds used in various chemical research applications (Tso et al., 1995).

Antifungal and Antibacterial Activities

Further research on biologically active thiophene-3-carboxamide derivatives, closely related to the compound , showed notable antibacterial and antifungal properties. These findings underline the compound's relevance in developing new antimicrobial agents for medical and veterinary applications (Vasu et al., 2003).

PPARβ/δ Inverse Agonists

The compound served as a basis for designing and synthesizing a series of ligands with increased cellular activity as PPARβ/δ inverse agonists. These ligands, through structural modifications, offer novel tools for investigating physiological and pathophysiological processes, highlighting the compound's utility in biomedical research (Toth et al., 2016).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” and similar compounds may have promising future directions in medicinal chemistry research.

Properties

IUPAC Name

methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGVCXMHCYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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